

Spectroscopic data (NMR, IR, MS) for Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate

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Compound of Interest

Compound Name: Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate

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Spectroscopic Analysis of Ethyl Cyclopropanecarboxylates: A Technical Guide

Abstract

This technical guide provides a summary of the spectroscopic data for ethyl cyclopropanecarboxylate derivatives, with a focus on **Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate** (CAS 15224-11-0). Due to the limited availability of public domain spectroscopic data for **Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate**, this document will use the closely related compound, Ethyl cyclopropanecarboxylate (CAS 4606-07-9), as a representative example to illustrate the expected spectroscopic characteristics and data presentation format. The guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, providing a framework for the spectroscopic characterization of similar small molecules.

Introduction

Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate is a substituted cyclopropane derivative of interest in organic synthesis and medicinal chemistry. Its structural elucidation relies heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide outlines the fundamental spectroscopic data and the methodologies used to obtain them.

Molecular Structure:

- **Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate**: $C_7H_{12}O_3$
- Molecular Weight: 144.17 g/mol [1]

While detailed experimental spectra for **Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate** are not widely available, a mass spectrometry analysis has indicated the presence of an [M+1] peak at m/e 145.[2]

Spectroscopic Data for Ethyl cyclopropanecarboxylate (Illustrative Example)

The following sections present the spectroscopic data for Ethyl cyclopropanecarboxylate as an illustrative example.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: 1H NMR Data for Ethyl cyclopropanecarboxylate

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.13	Quartet	2H	-O-CH ₂ -CH ₃
1.60	Multiplet	1H	-CH-
1.26	Triplet	3H	-O-CH ₂ -CH ₃
0.96 - 0.85	Multiplet	4H	Cyclopropyl -CH ₂ -CH ₂ -

Data sourced from publicly available spectral databases.

Table 2: ^{13}C NMR Data for Ethyl cyclopropanecarboxylate

Chemical Shift (δ) ppm	Assignment
174.5	C=O
60.5	-O-CH ₂ -CH ₃
14.3	-O-CH ₂ -CH ₃
12.8	-CH-
8.5	Cyclopropyl -CH ₂ -

Data sourced from publicly available spectral databases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Absorption Data for Ethyl cyclopropanecarboxylate

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980	Strong	C-H stretch (aliphatic)
~1730	Strong	C=O stretch (ester)
~1180	Strong	C-O stretch (ester)
~1040	Medium	C-C stretch (cyclopropane)

Data is typical for this class of compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for Ethyl cyclopropanecarboxylate

m/z	Relative Intensity (%)	Assignment
114	20	$[M]^+$
85	100	$[M - C_2H_5]^+$
69	80	$[M - OC_2H_5]^+$
41	65	$[C_3H_5]^+$

Fragmentation patterns are predicted based on typical ester fragmentation.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for small organic molecules like ethyl cyclopropanecarboxylate derivatives.

NMR Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- 1H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: 10-12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

- Spectral Width: 200-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .

IR Spectroscopy

- Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation:
 - Neat (for liquids): A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
 - KBr Pellet (for solids): A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
- Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

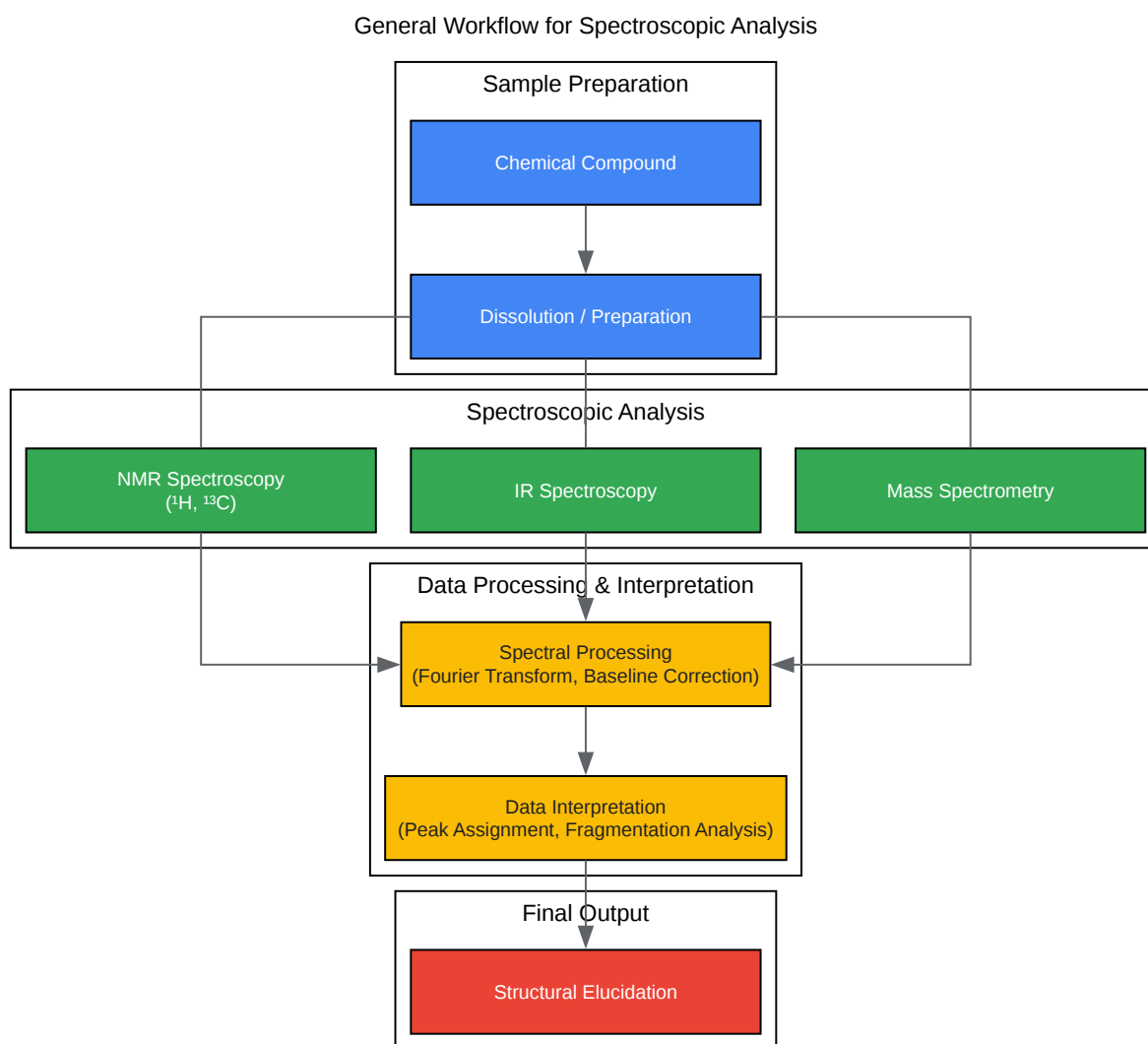
Mass Spectrometry

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction.
- Ionization Method: Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.
- GC-MS (for volatile compounds):

- GC Column: A suitable capillary column (e.g., DB-5ms).
- Oven Temperature Program: Ramped from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to elute the compound.
- Ionization Energy (EI): Typically 70 eV.
- Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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A generalized workflow for the spectroscopic analysis of a chemical compound.

Conclusion

The spectroscopic characterization of **Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate** and its analogues is essential for confirming its chemical identity and purity. While a complete public dataset for the title compound is currently elusive, the data and protocols presented for the closely related Ethyl cyclopropanecarboxylate serve as a valuable reference for researchers in the field. The combination of NMR, IR, and MS provides a comprehensive structural picture, which is a critical step in the development of new chemical entities.

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